2-chloro-N-ethyl-N-phenylacetamide chemical properties
2-chloro-N-ethyl-N-phenylacetamide chemical properties
Technical Monograph: 2-Chloro-N-ethyl-N-phenylacetamide CAS: 13504-85-3 | Molecular Formula: C₁₀H₁₂ClNO[1]
Executive Summary
2-Chloro-N-ethyl-N-phenylacetamide (also known as N-ethyl-2-chloroacetanilide) is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical pharmacophores and agrochemical active ingredients.[1][2][3][4][5][6][7] Unlike its secondary amide analog (2-chloro-N-phenylacetamide), the N-ethyl substitution creates a tertiary amide, significantly altering its physicochemical profile by eliminating hydrogen bond donation.[1] This modification enhances lipophilicity and lowers the melting point, making it a critical scaffold for developing membrane-permeable local anesthetics and investigating chloroacetanilide herbicide mechanisms.[1]
Physicochemical Profile & Structural Analysis
The core structure consists of an aniline ring nitrogen-substituted with an ethyl group and an alpha-chloroacetyl moiety.[1] The electron-withdrawing carbonyl group activates the alpha-carbon, making the chloride a labile leaving group susceptible to nucleophilic attack (
Key Properties Table
| Property | Value / Description | Note |
| Molecular Weight | 197.66 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Contrast:[1][6] The N-H analog (CAS 587-65-5) is a solid (MP 136°C).[1] The N-ethyl group disrupts intermolecular H-bonding.[1] |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate | Practically insoluble in water due to lipophilic ethyl/phenyl groups. |
| Reactivity | High Electrophilicity | Alpha-carbon is highly reactive toward thiols and amines.[1] |
| Stability | Hydrolytically Stable (Neutral pH) | Susceptible to hydrolysis at high pH or elevated temperatures. |
Synthetic Methodology
The most robust synthesis route involves the N-acylation of N-ethylaniline with chloroacetyl chloride under Schotten-Baumann conditions or in an anhydrous organic solvent with a tertiary amine base.[1]
Protocol: Anhydrous Acylation
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Objective: Synthesis of 2-chloro-N-ethyl-N-phenylacetamide with >95% purity.
-
Scale: 100 mmol.
Reagents:
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N-Ethylaniline (1.0 eq)[1]
-
Chloroacetyl chloride (1.1 eq) – Excess ensures complete amine conversion.[1]
-
Triethylamine (TEA) or Pyridine (1.2 eq) – HCl scavenger.
-
Dichloromethane (DCM) – Solvent (anhydrous).
Step-by-Step Procedure:
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Preparation: Charge a flame-dried 3-neck round-bottom flask with N-ethylaniline (12.1 g, 100 mmol) and dry DCM (150 mL) under nitrogen atmosphere. Add TEA (16.7 mL, 120 mmol).
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath. Causality: Low temperature prevents bis-acylation and polymerization of the highly reactive acid chloride.[1]
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Addition: Add chloroacetyl chloride (12.4 g, 110 mmol) dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aniline starting material.
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Workup: Quench with cold water (100 mL). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO₃ (to remove acid), and brine.[1]
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. If the product is an oil, high-vacuum distillation or column chromatography (Silica, Hexane/EtOAc gradient) may be required.[1]
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the production of 2-chloro-N-ethyl-N-phenylacetamide.
Reactivity & Mechanistic Insights
The defining feature of this molecule is the alpha-chloroacetamide pharmacophore .[1] The carbonyl oxygen withdraws electron density from the alpha-carbon, making it a "soft" electrophile.[1]
Mechanism: Nucleophilic Substitution ( )
The primary reaction pathway is the displacement of the chloride ion by a nucleophile (Nu⁻).
-
Amination: Reaction with secondary amines yields glycinamides (precursors to local anesthetics).[1]
-
Finkelstein Reaction: Reactivity can be enhanced by treating with NaI in acetone to form the iodo-analog in situ (Cl⁻ is a poorer leaving group than I⁻).[1]
Pathway Logic:
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Nucleophilic Attack: The lone pair of the incoming nucleophile attacks the alpha-carbon from the backside (180° to the C-Cl bond).[1]
-
Transition State: A pentacoordinate transition state forms where the C-Cl bond lengthens as the C-Nu bond forms.[1]
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Leaving Group Departure: Chloride is expelled, restoring the tetrahedral geometry.[1]
Reactivity Diagram
Figure 2: Mechanistic pathway for the
Applications in Research
Pharmaceutical Development (Anesthetics)
This molecule serves as a structural scaffold for amino-amide local anesthetics .[1]
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Analogy: Lidocaine (Xylocaine) is synthesized from 2,6-dimethylaniline and chloroacetyl chloride, followed by reaction with diethylamine.[1]
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Application: 2-Chloro-N-ethyl-N-phenylacetamide reacts with various amines (e.g., piperidine, diethylamine) to create N-ethyl analogs of lidocaine.[1] These are used to study Structure-Activity Relationships (SAR), specifically how the removal of the ortho-methyl steric hindrance affects sodium channel binding kinetics and metabolic stability (hydrolysis by amidases).[1]
Agrochemical Research (Herbicide Models)
Chloroacetanilides (e.g., Acetochlor, Metolachlor) are a major class of herbicides.[1]
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Mechanism of Action: They inhibit Very Long Chain Fatty Acid (VLCFA) elongases.[1]
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Research Use: This specific molecule is used as a simplified model to study the alkylation of sulfhydryl enzymes (like GST - Glutathione S-Transferase).[1] The N-ethyl group mimics the alkyl chains found in commercial herbicides, allowing researchers to measure the kinetics of glutathione conjugation without the steric complexity of the full herbicide structure.[1]
Safety & Handling (E-E-A-T)
Hazard Classification:
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Acute Toxicity: Toxic if swallowed or absorbed through skin.[1]
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Irritation: Causes severe skin and eye irritation.[1]
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Sensitization: Potent skin sensitizer (Alkylating agent).[1]
Operational Safety Protocols:
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Containment: All weighing and transfers must occur inside a certified chemical fume hood.
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PPE: Double nitrile gloves are mandatory.[1] The lipophilic nature of the N-ethyl group facilitates permeation through standard latex gloves.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before cleanup.[1]
References
-
PubChem. (2025).[1][5][6][8][9] 2-Chloro-N-phenethyl-acetamide (Compound Summary). National Library of Medicine.[1] [Link]
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Lippa, K. A., et al. (2004).[1][10] "Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides." Journal of Agricultural and Food Chemistry, 52(10), 3010-3021.[1] [Link]
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PrepChem. (2024).[1] Preparation of 2-chloro-N-phenylacetamide.[1][2][3][4][11][Link]
Sources
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- 3. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]
- 4. ijpsr.info [ijpsr.info]
- 5. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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